molecular formula C16H19NO3S2 B2625128 2-[(4-Methoxybenzyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfone CAS No. 343372-82-7

2-[(4-Methoxybenzyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfone

Cat. No.: B2625128
CAS No.: 343372-82-7
M. Wt: 337.45
InChI Key: NLWBCABPDDBVCT-UHFFFAOYSA-N
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Description

2-[(4-Methoxybenzyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfone is an organic compound that features a pyridine ring substituted with a methoxybenzyl sulfanyl group and a methyl sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxybenzyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfone typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving appropriate starting materials.

    Introduction of the Methoxybenzyl Sulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group on the pyridine ring with a methoxybenzyl sulfanyl group.

    Addition of the Methyl Sulfone Group: The final step involves the oxidation of a methyl sulfide group to a methyl sulfone group using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxybenzyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The sulfone group can be reduced back to a sulfide under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxide, sulfone.

    Reduction: Sulfide.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-[(4-Methoxybenzyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the development of new materials and as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-[(4-Methoxybenzyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(4-Methoxybenzyl)sulfanyl]-4,6-dimethylpyridine
  • **2-[(4-Methoxybenzyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfide
  • **2-[(4-Methoxybenzyl)sulfanyl]-4,6-dimethyl-3-pyridinyl sulfoxide

Uniqueness

2-[(4-Methoxybenzyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfone is unique due to the presence of both a methoxybenzyl sulfanyl group and a methyl sulfone group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methylsulfanyl]-4,6-dimethyl-3-methylsulfonylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S2/c1-11-9-12(2)17-16(15(11)22(4,18)19)21-10-13-5-7-14(20-3)8-6-13/h5-9H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWBCABPDDBVCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C)SCC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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